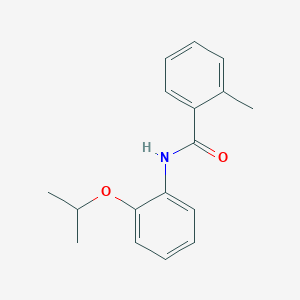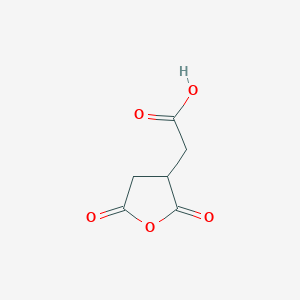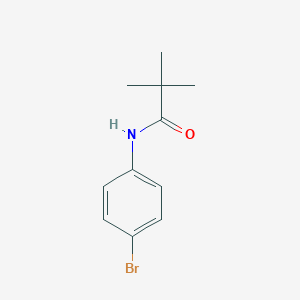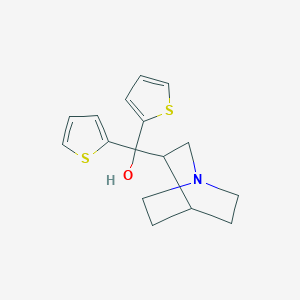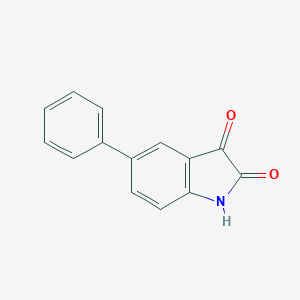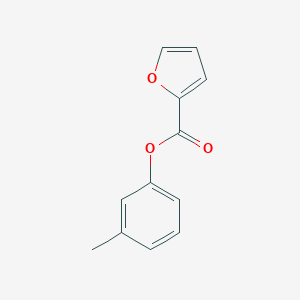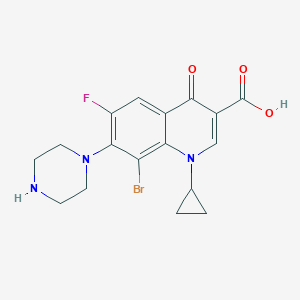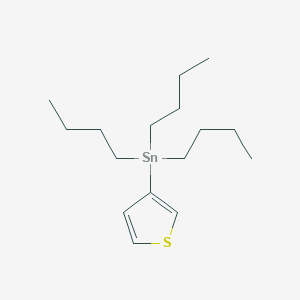
Stannane, tributyl-3-thienyl-
Overview
Description
Stannane, tributyl-3-thienyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a thienyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tributyl-3-thienyl- can be synthesized through the reaction of tributyltin hydride with 3-thienyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of stannane, tributyl-3-thienyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include the purification of the product through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Reduction: Stannane, tributyl-3-thienyl- can act as a reducing agent in various organic reactions, particularly in the reduction of halides and other electrophilic substrates.
Substitution: The compound can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.
Radical Reactions: It is commonly used in radical reactions such as the Barton-McCombie deoxygenation and radical cyclizations.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, dichloromethane.
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-80°C).
Major Products:
Reduction Products: Alkanes, dehalogenated compounds.
Substitution Products: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, tributyl-3-thienyl- has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of organotin polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of stannane, tributyl-3-thienyl- primarily involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, initiate radical chain reactions, and facilitate the formation of new carbon-carbon bonds. The compound’s affinity for sulfur also allows it to participate in reactions with sulfur-containing substrates, leading to the formation of thienyl derivatives.
Comparison with Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions but lacks the thienyl group.
Triphenyltin Hydride: Similar in function but contains phenyl groups instead of butyl groups.
Tributylgermane: A germanium analog with similar reactivity but different electronic properties.
Uniqueness: Stannane, tributyl-3-thienyl- is unique due to the presence of the thienyl group, which imparts specific reactivity towards sulfur-containing substrates and enhances its utility in the synthesis of heterocyclic compounds. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
tributyl(thiophen-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFYQWNCAXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449863 | |
| Record name | Stannane, tributyl-3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119405-65-1 | |
| Record name | Stannane, tributyl-3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
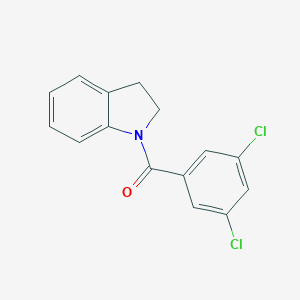
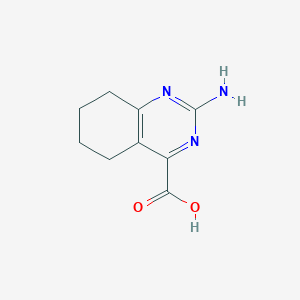

![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
